An In-Depth Technical Guide to Mal-PEG4-C2-NH2 TFA: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-Depth Technical Guide to Mal-PEG4-C2-NH2 TFA: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-C2-NH2 TFA. It details its chemical structure, physicochemical properties, and its critical role in the fields of bioconjugation and targeted drug delivery, with a particular focus on its application in Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Chemical Identity
Mal-PEG4-C2-NH2 TFA is a well-defined chemical entity comprising three key functional components: a maleimide group, a hydrophilic polyethylene glycol (PEG) spacer, and a primary amine, which is supplied as a trifluoroacetate (TFA) salt.
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Maleimide Group: This functional group provides the linker with high specificity for sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides. The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a stable covalent thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.
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Polyethylene Glycol (PEG) Spacer: The central part of the linker consists of a four-unit PEG chain (PEG4). This hydrophilic spacer enhances the solubility of the molecule and any conjugate it forms in aqueous buffers. The PEG chain also provides flexibility and reduces steric hindrance, which can be crucial for facilitating interactions between conjugated molecules.
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Primary Amine (as a TFA salt): The terminal primary amine serves as a versatile reactive handle for conjugation to various functional groups, most commonly carboxylic acids or their activated esters (e.g., N-hydroxysuccinimide esters). This reaction forms a stable amide bond. The amine is provided as a TFA salt to improve its stability and handling.
The systematic IUPAC name for the free amine form is 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione. When complexed with trifluoroacetic acid, it becomes 1-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-1H-pyrrole-2,5-dione; 2,2,2-trifluoroacetic acid.[1][2]
Below is a diagram representing the chemical structure of Mal-PEG4-C2-NH2.
Caption: Functional components of Mal-PEG4-C2-NH2 TFA.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Mal-PEG4-C2-NH2 TFA is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2512227-13-1 | [1] |
| Molecular Formula | C16H25F3N2O8 | [1] |
| Molecular Weight | 430.37 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Purity (LCMS) | ≥ 98.60% | |
| Solubility | DMSO: 175 mg/mL (406.63 mM) | |
| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. |
Experimental Protocols and Methodologies
The bifunctional nature of Mal-PEG4-C2-NH2 TFA allows for its use in a variety of experimental workflows. Below are generalized protocols for its application in bioconjugation and PROTAC synthesis.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two different proteins, one with an available amine group (Protein-NH2) and the other with a free sulfhydryl group (Protein-SH).
Experimental Workflow Diagram:
Caption: Workflow for conjugating two proteins using Mal-PEG4-C2-NH2 TFA.
Detailed Methodology:
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Activation of Protein-NH2:
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Dissolve the protein containing free amine groups (e.g., lysine residues) in an amine-free buffer at pH 7.2-8.0 (e.g., PBS, HEPES).
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Dissolve Mal-PEG4-C2-NH2 TFA in an appropriate organic solvent (e.g., DMSO) and add it to the protein solution at a 5-20 fold molar excess.
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Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
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Removal of Excess Linker:
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Remove the unreacted linker using a desalting column or dialysis against a buffer at pH 6.5-7.5.
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Conjugation to Protein-SH:
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Immediately add the purified maleimide-activated protein to the sulfhydryl-containing protein in a buffer at pH 6.5-7.5.
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Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
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Purification:
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Purify the final protein-protein conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
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PROTAC Synthesis
This protocol outlines a general approach for synthesizing a PROTAC, where Mal-PEG4-C2-NH2 TFA links a warhead (targeting the protein of interest) with a carboxylic acid handle and an E3 ligase ligand with a thiol handle.
Logical Relationship Diagram for PROTAC Assembly:
Caption: Logical steps for the synthesis of a PROTAC molecule.
Detailed Methodology:
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Amide Bond Formation:
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Dissolve the warhead containing a carboxylic acid in an anhydrous aprotic solvent (e.g., DMF).
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Add a peptide coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to activate the carboxylic acid.
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Add Mal-PEG4-C2-NH2 TFA (typically 1.0-1.2 equivalents) to the activated warhead solution.
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Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
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Purify the resulting intermediate (Warhead-PEG4-Maleimide) by flash chromatography or preparative HPLC.
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Thiol-Maleimide Conjugation:
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Dissolve the purified intermediate and the E3 ligase ligand containing a sulfhydryl group in a suitable solvent (e.g., DMF, DMSO) with a buffer to maintain a pH of 6.5-7.5.
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Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
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Upon completion, purify the final PROTAC molecule by preparative HPLC.
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Application in Signaling Pathways: PROTAC-Mediated Protein Degradation
Mal-PEG4-C2-NH2 TFA is a key component in the construction of PROTACs, which are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.
Signaling Pathway Diagram:
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
This pathway illustrates how a PROTAC, synthesized using a linker like Mal-PEG4-C2-NH2 TFA, brings a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. This approach is a powerful strategy in drug discovery for targeting proteins that are otherwise difficult to inhibit.
